Fenchlorphos-oxon
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl (2,4,5-trichlorophenyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl3O4P/c1-13-16(12,14-2)15-8-4-6(10)5(9)3-7(8)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMMHXRGYYPFAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)OC1=CC(=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl3O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192894 | |
| Record name | Ronoxon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3983-45-7 | |
| Record name | Fenchlorphos-oxon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3983-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ronoxon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003983457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ronoxon | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133018 | |
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| Record name | Ronoxon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 2,4,5-trichlorophenyl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | RONNEL OXYGEN ANALOG | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEW5P2E499 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Metabolism and Bioactivation Pathways of Fenchlorphos and Its Oxon Analogues
Enzymatic Transformation of Fenchlorphos (B1679524) to Fenchlorphos-oxon
The conversion of fenchlorphos to this compound is a pivotal bioactivation step, primarily mediated by oxidative enzymes in the liver. This transformation involves the replacement of the sulfur atom with an oxygen atom on the phosphorus, a process known as oxidative desulfuration.
Role of Cytochrome P450 Enzymes in Oxidative Desulfuration
The bioactivation of organothiophosphate pesticides like fenchlorphos to their more potent oxygen analogues (oxons) is predominantly carried out by the cytochrome P450 (CYP) enzyme system. nih.govneptjournal.com This process of oxidative desulfuration is a critical step that significantly enhances the compound's toxicity. neptjournal.com The general mechanism involves the P=S moiety of the organophosphate being converted to a P=O moiety. neptjournal.com
In the case of similar organophosphates such as fenthion (B1672539) and chlorpyrifos, specific CYP isoforms have been identified as key players in this transformation. For instance, CYP2B6, CYP2C19, and CYP3A4 are major human isoforms that metabolize chlorpyrifos, with CYP2B6 showing high efficiency in converting it to its toxic oxon metabolite. fishersci.benih.gov Similarly, the metabolism of parathion (B1678463) to paraoxon (B1678428) is also mediated by CYPs. researchgate.net While direct studies on fenchlorphos are less abundant, the well-established role of CYPs in the oxidative desulfuration of other organophosphates strongly indicates a similar pathway for fenchlorphos. The sulfur atom released during this reaction can bind to the CYP enzyme, potentially leading to its inactivation. ias.ac.in
Involvement of Flavin-Containing Monooxygenases (FMOs)
Flavin-containing monooxygenases (FMOs) are another class of enzymes involved in the metabolism of xenobiotics, particularly those containing soft nucleophiles like sulfur and nitrogen atoms. nih.gov While CYPs are the primary drivers of oxidative desulfuration, FMOs can also play a role in the metabolism of organophosphates, especially in sulfoxidation reactions. nih.gov
For the related compound fenthion, which also contains a thioether group, FMOs, particularly FMO1, have been shown to catalyze the oxidation of the sulfur atom, leading to the formation of fenthion sulfoxide (B87167). nih.gov This sulfoxidation is considered a detoxification pathway for fenthion itself; however, the resulting fenthion sulfoxide can then be a substrate for CYP-mediated oxidative desulfuration to form the highly toxic fenoxon sulfoxide. nih.govsigmaaldrich.com Given the structural similarities, it is plausible that FMOs could be involved in the metabolism of fenchlorphos, although their primary role would likely be in processes other than the direct conversion to this compound.
Formation of Subsequent this compound Metabolites
Once this compound is formed, it can undergo further metabolic transformations through oxidative and hydrolytic pathways, leading to a variety of metabolites.
Oxidative Pathways and Sulfoxidation
Following the initial formation of the oxon, further oxidation can occur, particularly if the molecule contains other susceptible sites. In the case of fenthion, which has a methylthio group, the oxon (fenoxon) can be further oxidized at this sulfur atom to form fenoxon sulfoxide and subsequently fenoxon sulfone. wikipedia.org These metabolites have been identified in various environmental and biological samples. wikipedia.orgwikipedia.org While fenchlorphos lacks the thioether group of fenthion, the principle of further oxidative metabolism of the primary oxon metabolite is a common feature of organophosphate metabolism.
Hydrolytic Degradation Products
Hydrolysis is a major detoxification pathway for organophosphates and their oxon analogues. This process involves the cleavage of the ester bonds of the molecule, leading to less toxic, more water-soluble compounds that can be readily excreted. nih.gov For fenchlorphos and its oxon, hydrolysis can occur at either the methyl-phosphate or the phenyl-phosphate bond. nih.gov
Studies on the hydrolysis of the related compound fenthion and its metabolites have shown that they are relatively stable in neutral aqueous media but their stability decreases as the pH increases. fishersci.ca The primary hydrolysis products are the corresponding phenol (B47542) derivatives. fishersci.ca For this compound, hydrolytic degradation would be expected to yield dimethyl phosphate (B84403) and 2,4,5-trichlorophenol.
Comparative Metabolic Pathways of Fenchlorphos and Other Organophosphates
The metabolic pathways of fenchlorphos share many similarities with other organothiophosphate insecticides such as fenthion, parathion, and chlorpyrifos. The primary bioactivation step for all these compounds is the CYP-mediated oxidative desulfuration to their respective oxons (e.g., paraoxon from parathion, chlorpyrifos-oxon from chlorpyrifos). nih.govresearchgate.net
Hydrolysis is a common detoxification pathway for all these organophosphates. However, the rate of hydrolysis can vary significantly between different compounds, affecting their persistence and potential for toxicity. herts.ac.uk For example, the breakdown of oxons is generally faster than that of the parent thion compounds. herts.ac.uk
Toxicological Mechanisms and Effects of Fenchlorphos Oxon
Acetylcholinesterase and Butyrylcholinesterase Inhibition
The principal toxic effect of fenchlorphos-oxon stems from its ability to inhibit cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netnih.gov AChE is critical for nervous system function, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) in synaptic clefts and neuromuscular junctions, thereby terminating the signal transmission. researchgate.netopcw.org BChE, found in plasma and various tissues, also hydrolyzes choline (B1196258) esters, and its inhibition is often used as a biomarker for organophosphate exposure. researchgate.netnih.gov
The toxicity of organophosphate oxons like this compound is due to their action as irreversible inhibitors of cholinesterases. opcw.org The mechanism involves the phosphorylation of a critical serine hydroxyl group within the enzyme's active site. opcw.orgnih.gov This active site is located deep within a gorge-like structure of the enzyme. psu.edu
The organophosphate molecule mimics the natural substrate, acetylcholine, and binds to the active site. Here, it forms a stable, covalent bond with the serine residue (specifically Serine-200 in AChE), creating a phosphorylated enzyme complex. opcw.orgpsu.edu This complex is exceptionally stable and, unlike the acetylated enzyme formed during normal neurotransmission, is very slow to hydrolyze. psu.eduunirioja.es This process, known as "aging," can lead to a dealkylation of the organophosphate, which further stabilizes the enzyme-inhibitor complex and prevents any spontaneous reactivation. unirioja.es Consequently, the enzyme is rendered non-functional, leading to an accumulation of acetylcholine at the nerve synapse. nih.govnjmonline.nl
While AChE and BChE share significant amino acid sequence identity, a key difference lies in the size of their active site gorges; the gorge of BChE is considerably larger than that of AChE. nih.gov This structural difference likely contributes to the differential reactivity and inhibition kinetics observed between the two enzymes when exposed to various organophosphate oxons. nih.gov For some oxons, this larger active site in BChE results in a much greater reactivity and a significantly higher inhibition rate compared to AChE. nih.govnih.gov
The inhibition of cholinesterases by organophosphates is a progressive process. The rate of this inhibition is quantified by the bimolecular inhibitory rate constant (kᵢ), which is a crucial parameter for assessing the inhibitory potential of a specific compound. nih.gov For fenthion (B1672539), the parent compound of this compound, the resulting dimethylphosphorylated enzyme is known to age quickly, making it resistant to reactivation by antidotes like oximes. tecan.com
Studies on closely related organophosphate oxons provide insight into the kinetics. For example, the inhibition of human acetylcholinesterase by chlorpyrifos-oxon has been shown to follow complex, concentration-dependent kinetics. nih.gov At higher concentrations (e.g., 10 nM), the inhibition rate constant (kᵢ) was measured at 1.2 nM⁻¹ h⁻¹, while at lower concentrations (0.3 nM), the kᵢ increased to 19.3 nM⁻¹ h⁻¹. nih.gov In contrast, the inhibition of butyrylcholinesterase by the same compound followed simpler Michaelis-Menten kinetics, with a kᵢ of 3048 nM⁻¹ h⁻¹. nih.gov This demonstrates that BChE can be thousands of times more sensitive to inhibition by certain oxons than AChE. nih.gov
The reactivation of the inhibited enzyme can occur spontaneously, but the rate is often very slow. nih.gov For the fenthion-inhibited enzyme, aging occurs rapidly, which effectively prevents reactivation. unirioja.estecan.com Once the enzyme has "aged," the only way for enzymatic activity to be restored is through the synthesis of new enzyme molecules, a process that can take several weeks. unirioja.es
Enzyme Inhibition Kinetics for Selected Organophosphate Oxons
| Compound | Enzyme | Kinetic Parameter | Value |
|---|---|---|---|
| Chlorpyrifos-oxon | Human Acetylcholinesterase | kᵢ (at 10 nM) | 1.2 nM⁻¹ h⁻¹ |
| Chlorpyrifos-oxon | Human Acetylcholinesterase | kᵢ (at 0.3 nM) | 19.3 nM⁻¹ h⁻¹ |
| Chlorpyrifos-oxon | Human Butyrylcholinesterase | kᵢ | 3048 nM⁻¹ h⁻¹ |
| Paraoxon (B1678428) | Recombinant Human AChE | kᵢ | 7.0 x 10⁵ M⁻¹ min⁻¹ |
| Fenthion | Acetylcholinesterase | Reactivation | Poor due to rapid aging |
This table presents data for related organophosphate oxons to illustrate typical kinetic values, as specific data for this compound is limited in the provided search results. The data is derived from multiple sources. nih.govnih.govtecan.com
Neurotoxicity of this compound
The inhibition of AChE by this compound leads to an accumulation of acetylcholine at nerve endings, causing continuous stimulation of cholinergic receptors in the central and peripheral nervous systems. nih.govwikipedia.org This overstimulation is the root cause of the various neurotoxic syndromes observed in organophosphate poisoning.
The acute cholinergic syndrome, or cholinergic crisis, manifests rapidly following significant exposure to an organophosphate. wikipedia.orgashlandmass.com The symptoms are a direct result of excessive acetylcholine at muscarinic and nicotinic receptors. msdvetmanual.com
Key Manifestations of Acute Cholinergic Syndrome
| Receptor Type | Associated Symptoms |
|---|---|
| Muscarinic | Hypersalivation, lacrimation (tearing), urination, diarrhea, vomiting, bronchospasm, bronchorrhea (excessive respiratory secretions), miosis (pinpoint pupils), sweating, and bradycardia (slowed heart rate). wikipedia.orgmsdvetmanual.com |
| Nicotinic | Muscle fasciculations (twitching), cramps, weakness, and eventually paralysis. wikipedia.orgmsdvetmanual.com Stimulation of sympathetic ganglia can lead to tachycardia and hypertension. ashlandmass.com |
| Central Nervous System | Headache, dizziness, anxiety, confusion, tremors, convulsions, coma, and respiratory depression. wikipedia.orgashlandmass.com |
Death during the acute phase is most commonly due to respiratory failure, resulting from a combination of bronchoconstriction, excessive secretions, and paralysis of the respiratory muscles. wikipedia.org
The intermediate syndrome (IMS) is a distinct phase of neurotoxicity that occurs between 24 and 96 hours after the initial poisoning, following the resolution of the acute cholinergic crisis. ashlandmass.comnih.gov It is not associated with all organophosphates, but has been frequently linked to fenthion, the parent compound of this compound. msdvetmanual.comtandfonline.comnih.gov
The syndrome is characterized by the weakness and paralysis of specific muscle groups, notably:
Proximal limb muscles
Neck flexors
Muscles of respiration
Motor cranial nerves, leading to facial weakness and difficulty swallowing. msdvetmanual.comtandfonline.com
Unlike the acute phase, overt muscarinic symptoms and muscle fasciculations are typically absent during IMS. msdvetmanual.comtandfonline.com The underlying cause is believed to be a prolonged inhibition of AChE at the neuromuscular junction, leading to dysfunction at both presynaptic and postsynaptic sites. nih.govtandfonline.com The primary danger of IMS is respiratory failure, which can occur suddenly and may require prolonged mechanical ventilation. nih.gov
There is growing evidence that organophosphate oxons can be directly toxic to the developing nervous system, potentially through mechanisms independent of cholinesterase inhibition. nih.gov Studies on various oxons show they can disrupt key neurodevelopmental processes such as neuronal proliferation, differentiation, and apoptosis (programmed cell death). nih.gov
The developing brain may be particularly vulnerable because of increased levels of oxon metabolites. nih.gov Research suggests that the developmental neurotoxicity of oxons is not directly related to the inhibition of AChE's enzymatic activity but may instead be due to interference with the non-enzymatic, morphogenic roles that AChE plays during brain development. nih.gov Other potential targets for oxons in the developing brain include crucial cell signaling molecules and cytoskeletal proteins. nih.gov Prenatal exposure to some organophosphates has been linked to lower birth weight, delayed mental and motor development, and behavioral problems in children. ca.gov
Impact on Neuronal Cytoskeletal Networks
While direct studies on the effects of this compound on neuronal cytoskeletal networks are limited, research on analogous organophosphate (OP) oxons provides significant insights into the potential mechanisms of developmental neurotoxicity. The neuronal cytoskeleton, comprising microtubules, neurofilaments, and microfilaments, is crucial for neuronal development, maintenance of cell structure, and axonal transport. Disruption of these networks is a plausible mechanism for the neurotoxic effects observed with OP compounds that are not directly linked to acetylcholinesterase inhibition. cdc.gov
Non-Cholinesterase Mediated Toxicological Effects
The toxicological paradigm of organophosphates is expanding beyond their role as cholinesterase inhibitors to include a variety of non-cholinesterase mediated effects. These effects are thought to contribute to the diverse range of symptoms observed in OP poisoning, particularly with chronic, low-dose exposures. nih.gov
A significant non-cholinesterase mediated toxicological effect of organophosphates is their ability to form covalent adducts with various proteins. acs.orgresearchgate.net The electrophilic phosphorus atom of the oxon can react with nucleophilic residues on proteins, such as serine, tyrosine, and lysine (B10760008). acs.org While the phosphorylation of the serine residue in the active site of acetylcholinesterase is the primary mechanism of acute toxicity, adduction to other proteins can lead to a range of cellular dysfunctions.
Research on chlorpyrifos-oxon has demonstrated that it can activate glutamate (B1630785) and lysine residues, promoting the formation of isopeptide bonds and resulting in protein cross-linking. acs.org This cross-linking can lead to the formation of high-molecular-weight protein aggregates that may disrupt normal cellular function and contribute to neurodegenerative processes. acs.org Studies have also identified tyrosine as a target for organophosphorylation, with chlorpyrifos-oxon forming stable adducts on this amino acid in proteins like albumin. nih.gov Although direct evidence for this compound inducing protein adducts and cross-linking is not yet available, its chemical structure suggests it is capable of similar reactions. The formation of such adducts represents a potential mechanism for the long-term toxic effects of fenchlorphos (B1679524) exposure.
Recent studies have revealed that organophosphorus pesticides can interact with receptor systems other than the cholinergic system. The cannabinoid receptor type 1 (CB1), a key component of the endocannabinoid system involved in regulating mood, memory, and pain, has been identified as a target for some OP oxons. nomuraresearchgroup.comnih.gov
In vitro studies have shown that chlorpyrifos-oxon is a potent inhibitor of the CB1 receptor, with a 50% inhibitory concentration (IC50) in the nanomolar range. nih.gov Other OP oxons, such as paraoxon and diazoxon, also inhibit the CB1 receptor, although at higher concentrations. nih.gov This interaction with the CB1 receptor is significant as it suggests a potential mechanism for the neurological and behavioral effects of OP exposure that are not explained by cholinesterase inhibition. researchgate.net The inhibition of the CB1 receptor by these compounds appears to involve a nucleophilic site on the receptor that is susceptible to phosphorylation. nomuraresearchgroup.com While the direct interaction of this compound with cannabinoid receptors has not been specifically documented, the findings with other OP oxons warrant investigation into this potential toxicological pathway for this compound.
Inhibition of Mouse Brain CB1 Receptor by Organophosphate Oxons
| Compound | IC50 (nM) | Reference |
|---|---|---|
| Chlorpyrifos-oxon | 14 | nih.gov |
| Chlorpyrifos methyl-oxon | 64 | nih.gov |
| Paraoxon | 1200 | nih.gov |
| Diazoxon | ~2500 | nih.gov |
| This compound | Data not available | N/A |
Organ-Specific Toxicological Assessments
The metabolism of fenchlorphos to its active oxon form and its subsequent systemic distribution can lead to toxic effects in various organs, with the liver and kidneys being particularly susceptible due to their roles in detoxification and excretion.
The liver is the primary site of metabolism for many xenobiotics, including organophosphate pesticides. Fenchlorphos undergoes metabolic activation in the liver to form this compound. Studies in animals have indicated that exposure to fenchlorphos can lead to hepatic damage. cdc.govnih.gov In rats fed diets containing fenchlorphos, histopathological examination of the liver revealed slight granular degeneration or cloudy swelling of the parenchymal cells throughout the lobule. inchem.org
The hepatotoxicity of the precursor, fenthion, has been studied more extensively. In rats, fenthion administration resulted in a significant increase in the serum levels of liver enzymes such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), which are indicative of liver cell injury. tubitak.gov.tr Pretreatment with fenthion has also been shown to inhibit the hepatic microsomal metabolism of other compounds, a phenomenon attributed to a decrease in cytochrome P-450 content. nih.gov This suggests that the metabolic processes involving the precursor can themselves contribute to liver dysfunction. While these findings relate to the precursor compounds, they highlight the potential for this compound, once formed, to contribute to or exacerbate hepatic injury.
Hepatic Effects of Fenthion (a Fenchlorphos Precursor Analogue) in Rats
| Parameter | Observation | Reference |
|---|---|---|
| Serum AST and ALT levels | Significantly increased | tubitak.gov.tr |
| Hepatic Microsomal Metabolism | Inhibited | nih.gov |
| Cytochrome P-450 Content | Decreased | nih.gov |
| Histopathology | Granular degeneration, cloudy swelling | inchem.org (for Fenchlorphos) |
The kidneys play a crucial role in filtering waste products from the blood and excreting them in the urine. They are also a target for toxic substances. Animal studies have shown that exposure to fenchlorphos can result in kidney damage. cdc.govnih.gov Specifically, dietary administration of fenchlorphos to rats was associated with cloudy swelling and vacuolation of the renal tubular epithelium, along with very slight interstitial nephritis. inchem.org
Studies on the related organophosphate fenthion have provided further evidence of nephrotoxicity. Acute exposure to fenthion in rats led to significant increases in blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) levels, both of which are key indicators of impaired kidney function. tubitak.gov.trtubitak.gov.tr Histopathological examinations of the kidneys from fenthion-treated rats revealed parenchymatous degeneration of renal tubule cells and infiltration between the proximal tubules. tubitak.gov.tr In some cases, acute tubular necrosis has been observed. nih.gov These findings suggest that the kidneys are a significant target for the toxic effects of fenchlorphos and its metabolites.
Comparative Toxicity Profiles with Parent Compounds and Related Oxons
The toxicological profile of this compound is best understood through comparison with its parent compound, Fenchlorphos, and with the oxon metabolites of other organophosphate (OP) insecticides. The primary mechanism of acute toxicity for this class of compounds is the inhibition of the enzyme acetylcholinesterase (AChE). nus.edu.sgnih.gov
A fundamental principle of organothiophosphate (P=S) toxicology is their metabolic activation to the corresponding oxygen analogs, or oxons (P=O). uni.lunih.gov This bioactivation is typically mediated by cytochrome P450 (CYP450) enzymes in the liver. nih.gov The parent thiophosphate compounds are generally poor inhibitors of AChE, whereas their oxon metabolites are highly potent inhibitors. nus.edu.sguni.lu This significant difference in inhibitory capacity is the primary determinant of their comparative acute toxicity.
Comparison with Parent Compound: Fenchlorphos
Fenchlorphos, also known as Ronnel, is an organothiophosphate insecticide. nih.govherts.ac.uk In vivo, it undergoes oxidative desulfuration to form this compound. flybase.org This metabolic conversion is a critical activation step, as this compound is the metabolite responsible for the potent inhibition of acetylcholinesterase, the enzyme that breaks down the neurotransmitter acetylcholine. nus.edu.sguni.lu
The accumulation of acetylcholine at nerve synapses leads to the characteristic cholinergic toxidrome associated with OP poisoning. nih.gov Consequently, this compound is a significantly more potent and direct toxicant than its parent compound, Fenchlorphos. uni.lunih.gov While Fenchlorphos is the compound to which an organism might be exposed, it is the resulting this compound that exerts the primary toxic effect.
Comparative AChE Inhibition: Thion vs. Oxon
| Compound | Structure | Role | AChE Inhibitory Potency |
|---|---|---|---|
| Fenchlorphos (Ronnel) | P=S | Parent Compound (Pro-toxicant) | Low uni.lu |
| This compound | P=O | Active Metabolite (Toxicant) | High uni.lu |
Comparison with Related Oxons
The toxic potency can vary considerably among different organophosphate oxons. These variations are influenced by the chemical groups attached to the phosphorus atom, which affect the molecule's affinity for the active site of AChE and the stability of the enzyme-inhibitor complex. uni.luherts.ac.uk
Research comparing various oxons demonstrates a wide range of inhibitory capacities. For instance, studies on chlorpyrifos-oxon and paraoxon (the active metabolite of parathion) have quantified their respective rates of AChE inhibition. nih.gov At higher concentrations (1-100 nM), the bimolecular inhibitory rate constant (kᵢ) for chlorpyrifos-oxon was found to be approximately tenfold higher than that for paraoxon, indicating greater inhibitory potency under those conditions. nih.gov However, at very low, environmentally relevant concentrations (1 pM), their inhibitory potencies were found to be much more similar. nih.gov
Further research into fenthion-oxon has revealed stereoselective toxicity. The (R)-(+)-enantiomer of fenthion-oxon sulfoxide (B87167) was found to be a substantially more potent inhibitor of human AChE than its (S)-(-)-enantiomer, with IC₅₀ values of 6.9 µM versus 230 µM, respectively. uni.lu This highlights that, in addition to the P=O bond, other structural features like chirality can dramatically influence toxicological potency.
While specific comparative inhibitory constants (kᵢ or IC₅₀) for this compound are not as widely documented in comparative studies as those for paraoxon or chlorpyrifos-oxon, it is understood to function by the same mechanism of potent AChE inhibition. uni.lu The toxicity is directly related to its efficacy as an AChE inhibitor, similar to the other oxons listed below.
Comparative Toxicity of Selected Organophosphate Oxons
| Compound | Parent Insecticide | Primary Mechanism | Notes on Potency |
|---|---|---|---|
| This compound | Fenchlorphos | AChE Inhibition | The primary toxic metabolite of Fenchlorphos. uni.lu |
| Paraoxon | Parathion (B1678463) | AChE Inhibition | A potent and well-studied AChE inhibitor. nih.govuni.lu |
| Chlorpyrifos-oxon | Chlorpyrifos | AChE Inhibition | Shows greater inhibitory potency (kᵢ) than paraoxon at higher concentrations. nih.gov |
| Fenthion-oxon | Fenthion | AChE Inhibition | Its sulfoxide metabolite exhibits stereoselective inhibition, with the (R)-(+) enantiomer being significantly more potent. uni.lu |
Environmental Fate and Ecotoxicological Implications of Fenchlorphos Oxon
Environmental Occurrence and Distribution
Detailed monitoring data specifically tracking the presence and distribution of Fenchlorphos-oxon in the environment are limited. Organophosphate insecticides are known to be applied to agricultural crops and used in animal husbandry, creating potential pathways for their degradation products, including oxons, to enter various environmental compartments.
Detection in Various Environmental Matrices (e.g., water, soil, produce)
Specific studies detailing the detection of this compound in water, soil, or produce are not widely reported in the reviewed scientific literature. Generally, the occurrence of organophosphate oxons in the environment is expected to be transient due to their chemical nature. They are formed from the oxidative metabolism of the parent thiophosphate insecticide. While the parent compound, Fenchlorphos (B1679524), has been a target in some environmental monitoring programs, its oxon is often not included in routine analyses, or its presence is below the limits of detection.
Residue Persistence and Mobility
Quantitative data on the persistence and mobility of this compound, such as its soil half-life (DT50) and soil organic carbon-water partitioning coefficient (Koc), are not well-documented. The persistence of a pesticide metabolite is influenced by various factors including soil type, temperature, pH, and microbial activity.
Mobility of organic compounds in soil is often predicted using the Koc value. A lower Koc value generally indicates higher mobility and a greater potential to leach into groundwater. While data for this compound is not available, oxon metabolites of other organophosphates sometimes exhibit different mobility characteristics compared to their parent compounds.
Table 1: General Mobility Classification Based on Soil-Water Partition Coefficient (Koc)
| Koc Value | Mobility Class |
|---|---|
| 0 - 50 | Very High |
| 50 - 150 | High |
| 150 - 500 | Medium |
| 500 - 2,000 | Low |
| 2,000 - 5,000 | Slight |
| > 5,000 | Immobile |
This table provides a general classification and is not based on specific data for this compound.
Degradation Kinetics and Pathways in Environmental Systems
The degradation of this compound in the environment is expected to occur through several mechanisms, including hydrolysis, phototransformation, and biotransformation. However, specific kinetic studies and pathway elucidations for this compound are not extensively available.
Hydrolytic Degradation Mechanisms
Hydrolysis is a primary degradation pathway for many organophosphate esters, including oxons. The rate of hydrolysis is significantly influenced by pH and temperature. Generally, the hydrolysis of organophosphate oxons involves the cleavage of the phosphate (B84403) ester bond. One study noted that the parent compound, Ronnel (Fenchlorphos), is susceptible to oxide-surface-catalyzed hydrolysis, but specific rate constants and mechanisms for this compound were not provided. fao.org
Phototransformation Processes
Phototransformation, or photodegradation, involves the breakdown of a chemical by light energy. While sunlight can be a significant factor in the degradation of some pesticides, specific studies quantifying the phototransformation rates and identifying the photoproducts of this compound on soil or in water are not readily found in the literature.
Biotransformation by Microorganisms
Microbial activity is a crucial factor in the degradation of pesticides in soil and water. Microorganisms can utilize pesticides as a source of carbon or other nutrients, leading to their breakdown. While the biotransformation of the parent compound, Fenchlorphos, is expected to be a key dissipation pathway, the specific microbial pathways and rates for the degradation of its metabolite, this compound, have not been detailed in the available scientific literature. In general, the biodegradation of organophosphates can be faster in soils with a history of pesticide application due to the adaptation of microbial communities. scilit.com
Influence of Environmental Factors on Degradation (e.g., pH, temperature, sunlight)
The persistence of this compound in the environment is significantly influenced by abiotic factors such as pH, temperature, and sunlight. While specific quantitative data for this compound is limited, the behavior of the parent compound and closely related organophosphate oxons provides insight into its environmental degradation.
pH: this compound is susceptible to hydrolysis, a chemical process of decomposition involving water. The rate of this hydrolysis is highly dependent on pH. The parent compound, fenchlorphos, is known to be hydrolyzed by dilute alkali. nih.gov Generally, organophosphate esters exhibit greater stability in acidic conditions and undergo more rapid degradation under alkaline (high pH) conditions. researchgate.netnih.gov For the closely related compound chlorpyrifos-oxon, studies have quantified this effect, showing a dramatic increase in the rate of hydrolysis as pH increases. For instance, at 23°C, the half-life of chlorpyrifos-oxon was found to be 20.9 days at pH 8, which decreased to 6.7 days at pH 9, and was only 13.9 minutes at a pH of 11.8. nih.govresearchgate.net This suggests that this compound is likely to be more persistent in acidic waters and will degrade more rapidly in alkaline environments.
Temperature: Temperature plays a crucial role in the degradation rate of pesticides. nih.gov Increased temperatures generally accelerate chemical reactions, including hydrolysis and other degradation pathways. nih.govcurresweb.comscialert.net Studies on the parent compound of the related insecticide chlorpyrifos showed that its hydrolysis rate increased significantly with a rise in temperature. ukm.my For example, the half-life of chlorpyrifos in water at pH 7.0 was 12.3 days at 16°C and decreased to 8.12 days at 40°C. ukm.my It is expected that this compound would exhibit similar temperature-dependent degradation, with higher temperatures leading to a shorter environmental half-life.
Sunlight: Sunlight can induce photodegradation of pesticides. The atmospheric degradation of the related compound chlorpyrifos-oxon is primarily driven by its reaction with hydroxyl (OH) radicals, with a calculated atmospheric lifetime of approximately 11 hours. researchgate.net While direct photolysis (breakdown by sunlight) of chlorpyrifos can lead to the formation of chlorpyrifos-oxon, this pathway may not be the primary degradation route for the oxon itself in water. epa.gov The ultraviolet (UV) component of sunlight is typically responsible for pesticide photolysis. curresweb.com
Table 1: Influence of pH on the Hydrolysis Half-life of Chlorpyrifos-oxon at 23°C Data for the related compound Chlorpyrifos-oxon is provided for illustrative purposes.
| pH | Half-life |
|---|---|
| 8.0 | 20.9 days |
| 9.0 | 6.7 days |
| 11.8 | 13.9 minutes |
Source: Data derived from studies on Chlorpyrifos-oxon degradation. nih.govresearchgate.net
Bioaccumulation and Bioconcentration Potential in Terrestrial and Aquatic Ecosystems
Bioaccumulation refers to the buildup of a chemical in an organism from all environmental sources, while bioconcentration specifically refers to uptake from water. The potential for a chemical to bioaccumulate is often estimated by its bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. nih.gov
Generally, the "oxon" metabolites of organophosphate insecticides are more polar (more water-soluble) than their parent "thion" compounds. This increased polarity typically leads to lower lipophilicity and consequently, a lower potential for bioaccumulation. Therefore, it is expected that the BCF for this compound would be lower than that of fenchlorphos, though it may still pose a risk due to its high toxicity.
Ecological Risk Assessment of this compound and Parent Compounds
An ecological risk assessment for a pesticide evaluates the potential for adverse effects on non-target organisms and ecosystems. epa.govescholarship.org This process integrates information on the pesticide's environmental fate (its persistence, transport, and potential to bioaccumulate) with its ecotoxicity (its harmful effects on various organisms). integral-corp.com
For fenchlorphos, a comprehensive ecological risk assessment must consider both the parent compound and its primary toxic metabolite, this compound. The parent compound, a phosphorothioate, is bioactivated in organisms and in the environment to the oxon form, which is a much more potent inhibitor of the enzyme acetylcholinesterase (AChE). nih.govnih.gov Therefore, the risk assessment process includes:
Exposure Assessment: Determining the environmental concentrations of both fenchlorphos and this compound in various environmental compartments like water, soil, and air. This involves analyzing their degradation rates under different conditions and their potential for transport and bioaccumulation. epa.gov
Effects Assessment: Evaluating the toxicity of both compounds to a range of non-target organisms, including aquatic and terrestrial species. epa.gov
Risk Characterization: Comparing the predicted environmental concentrations with the concentrations known to cause toxic effects to determine the likelihood of risk. The higher toxicity of this compound means that even small amounts formed in the environment could pose a significant risk.
This compound, like other organophosphate oxons, exerts its toxic effects by inhibiting the acetylcholinesterase (AChE) enzyme, leading to overstimulation of the nervous system. nih.govnih.gov This mechanism of action is highly conserved across a wide range of animal species, making many non-target organisms susceptible.
Birds: Avian species are known to be particularly susceptible to poisoning by organophosphate insecticides. cnrs.frabcbirds.org This heightened sensitivity is partly due to birds having low levels of the enzymes that detoxify toxic oxons. nih.gov Ingestion of pesticide granules or treated seeds can be lethal. nih.govabcbirds.org While specific toxicity values for this compound in birds are not available, field applications of other organophosphates like fensulfothion and parathion (B1678463) have resulted in significant bird mortality. researchgate.net Research on chlorpyrifos has also shown it to be directly toxic to seed-eating songbirds, causing weight loss and disorientation during migration. usask.ca
Aquatic Invertebrates: Aquatic invertebrates are often highly sensitive to organophosphate pesticides. nih.gov Studies on the closely related compound chlorpyrifos-oxon demonstrate its high toxicity to the water flea, Daphnia magna, a key species in freshwater ecosystems. The 48-hour median lethal concentration (LC50) for chlorpyrifos-oxon was found to be 0.32 µg/L, indicating that it is 2.4 times more acutely toxic to Daphnia magna than its parent compound, chlorpyrifos (LC50 of 0.76 µg/L). nih.gov This highlights the critical importance of considering the oxon metabolite in aquatic risk assessments.
**Table 2: Acute Toxicity of Chlorpyrifos and Chlorpyrifos-oxon to Daphnia magna*** *Data for the related compound Chlorpyrifos-oxon is provided for illustrative purposes.
| Compound | 48-hour LC50 (µg/L) |
|---|---|
| Chlorpyrifos (Parent Compound) | 0.76 |
| Chlorpyrifos-oxon (Metabolite) | 0.32 |
Source: Neurotoxicity of chlorpyrifos and chlorpyrifos-oxon to Daphnia magna. nih.gov
Honey Bees: Honey bees (Apis mellifera) and other pollinators are vulnerable to insecticide exposure. Organophosphates like this compound are neurotoxic to bees. nih.gov Studies on chlorpyrifos and its oxon have confirmed their acute toxicity to honey bees, which is correlated with significant inhibition of AChE activity. nih.govunl.eduresearchgate.net Exposure can occur through various routes, and insecticides that are systemic or have persistent residues pose a particular threat. Several studies have demonstrated that insecticides can be more toxic to bee larvae than to adult bees. bee.or.kr
Advanced Analytical Methodologies for Fenchlorphos Oxon Detection and Quantification
Chromatographic Techniques and Mass Spectrometry
The combination of chromatography for separation and mass spectrometry for detection provides the high selectivity and sensitivity required for analyzing trace levels of Fenchlorphos-oxon in complex matrices.
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS has emerged as a powerful tool for the analysis of pesticide residues, including this compound and its parent compound, fenthion (B1672539), along with other metabolites. mdpi.comnih.gov This technique offers rapid and efficient separation with high resolution.
For the analysis of fenthion and its metabolites, including the oxon form, a common approach involves using a C18 reversed-phase column. eurl-pesticides.eu The mobile phase composition is crucial for achieving optimal separation and ionization. A typical mobile phase consists of water and methanol (B129727), both containing 0.1% formic acid, which has been shown to provide good signal intensities for the target compounds. mdpi.comnih.gov The use of a gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of multiple analytes in a single run. eurl-pesticides.eu
The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI). mdpi.comnih.govresearchgate.net This mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. For a related compound, fenthion-oxon, specific MRM transitions are used for quantification and confirmation. shimadzu.com
A study on the simultaneous analysis of fenthion and its five metabolites in various crops reported a limit of quantitation (LOQ) of 0.01 mg/kg. mdpi.comnih.gov The method demonstrated good accuracy and precision, with recoveries ranging from 70% to 120% and relative standard deviations (RSDs) of ≤15%. mdpi.comnih.gov
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is a well-established and robust technique for the analysis of volatile and semi-volatile compounds like organophosphate pesticides and their metabolites. It is frequently used for the multi-residue analysis of pesticides in various food matrices. nih.govresearchgate.netgcms.cz
In a typical GC-MS/MS method, a capillary column, such as one with a dimethylpolysiloxane stationary phase, is used for separation. The oven temperature is programmed to increase gradually to facilitate the elution of compounds with different boiling points. psu.edu The mass spectrometer is operated in MRM mode to ensure high selectivity and sensitivity. For this compound, specific precursor and product ions are monitored. For instance, transitions such as 304.0 → 109.0 and 269.0 → 109.0 have been reported. nih.gov
One study detailed a method for analyzing 126 pesticides, including this compound, in salad using GC-MS/MS. gcms.cz Another study focused on the analysis of 91 pesticide residues in a traditional Japanese herbal medicine, Daikenchuto, and reported MRM transitions for this compound as 269.0 → 254.0 and 269.0 → 224.0. researchgate.net The use of nitrogen as a carrier gas has also been explored as a safer alternative to helium, with studies showing comparable performance for the analysis of a large number of pesticides. jeol.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a versatile technique widely used for the analysis of a broad range of pesticides, including polar and thermally labile compounds that are not amenable to GC analysis. perkinelmer.com This method has been successfully applied to the determination of this compound in various matrices.
A study analyzing nearly 400 pesticides in tea utilized LC-MS/MS with both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). chromatographyonline.com APCI was found to be particularly effective for compounds traditionally analyzed by GC-MS, including this compound, achieving low limits of quantification (LOQs) of 5 ng/g. chromatographyonline.com Another application of LC-MS/MS involved the analysis of 52 pesticides in fresh fish muscle, demonstrating the technique's utility in complex biological samples. csic.es
The European Union Reference Laboratory for Cereals and Feeding Stuff has validated methods using LC-MS/MS for the analysis of numerous pesticide residues in soya cake and various grains. eurl-pesticides.eueurl-pesticides.eu These methods often employ a C18 column with a gradient elution using a mobile phase of water and methanol with additives like formic acid and ammonia (B1221849) to enhance separation and detection. eurl-pesticides.eu
Sample Preparation and Extraction Methods
Effective sample preparation is a critical step in the analytical workflow to remove interfering matrix components and concentrate the target analytes, thereby improving the accuracy and sensitivity of the subsequent analysis.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methodologies
The QuEChERS method has become the standard for pesticide residue analysis in a wide variety of food and environmental samples due to its simplicity, speed, and effectiveness. eurl-pesticides.eu The general procedure involves an initial extraction with an organic solvent, typically acetonitrile, followed by a partitioning step using salts such as magnesium sulfate (B86663) and sodium chloride. eurl-pesticides.eucsic.es
Several variations of the QuEChERS method exist, including the original unbuffered method, the AOAC (Association of Official Analytical Chemists) buffered method using sodium acetate, and the European EN 15662 method which uses a citrate (B86180) buffer. csic.es The choice of the specific QuEChERS protocol often depends on the matrix and the target analytes. For instance, a citrate-buffered QuEChERS method was found to provide optimal extraction efficiency for fenthion and its metabolites in various crops. mdpi.comnih.gov
For complex matrices like soya cake, which has a high lipid content, a dispersive solid-phase extraction (d-SPE) cleanup step is often included after the initial extraction. eurl-pesticides.eu This step typically involves adding a sorbent, such as EMR-Lipid, to the extract to remove fats and other co-extractives that could interfere with the analysis. eurl-pesticides.eu The QuEChERS approach has been successfully coupled with both UHPLC-MS/MS and GC-MS/MS for the analysis of this compound. mdpi.comeurl-pesticides.euresearchgate.netgcms.cz
Solid Phase Extraction (SPE) Approaches
Solid Phase Extraction (SPE) is another widely used technique for sample cleanup and concentration prior to chromatographic analysis. csic.es SPE offers a more selective cleanup compared to d-SPE and can be tailored to specific analytes and matrices.
In the context of this compound analysis, SPE has been used for sample preparation from various matrices, including postmortem samples and herbal medicines. researchgate.netpsu.edu A study on the analysis of fenthion in postmortem samples compared liquid-liquid extraction with SPE and found that SPE provided a more selective sample cleanup. psu.edu The method involved applying the sample to a C18 cartridge, followed by elution of the analyte with dichloromethane.
Another study on the analysis of pesticide residues in the herbal medicine Daikenchuto employed a two-step SPE cleanup using a Sep-Pak C18 column followed by a DSC-NH2 column. researchgate.net This approach allowed for the effective removal of matrix interferences before GC-MS/MS analysis. SPE can also be used for the extraction and concentration of pesticides from water samples, often using cartridges packed with materials like RP-1. glsciences.com
Method Validation and Performance Criteria
Method validation is a critical process in analytical chemistry that confirms a testing procedure is suitable for its intended purpose. For a compound like this compound, this involves establishing a series of performance criteria to ensure that analytical results are reliable, accurate, and reproducible.
Accuracy and Precision Assessment
The accuracy of an analytical method refers to the closeness of a measured value to a standard or known true value, while precision refers to the closeness of two or more measurements to each other. These are typically evaluated through recovery studies using spiked samples and are expressed as a percentage, with the relative standard deviation (RSD) indicating precision.
Regulatory guidelines, such as those from SANTE (Directorate-General for Health and Food Safety), often stipulate that for a method to be considered valid for pesticide residue analysis, the average recovery should fall within the range of 70% to 120%, with a relative standard deviation of 20% or less. mdpi.com
In the analysis of complex matrices, these criteria are paramount. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the analysis of nearly 400 pesticides in tea demonstrated excellent performance for this compound. The method achieved accuracy values within the 70–120% range and a precision of <20% RSD at validation levels of 10 ng/g and 100 ng/g. Similar performance has been documented for other organophosphate oxons, such as fenthion oxon, in various agricultural products including brown rice, chili peppers, and oranges, where accuracy was between 70% and 120% with an RSD of ≤15%. mdpi.comnih.gov
Table 1: General Validation Criteria for Pesticide Residue Analysis
| Parameter | Acceptance Criteria | Common Technique |
|---|---|---|
| Accuracy (Recovery) | 70% - 120% | Spiked Sample Analysis |
| Precision (RSD) | ≤ 20% | Replicate Sample Analysis |
Limit of Detection and Quantitation
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration at which the analyte can be quantitatively determined with stated accuracy and precision.
For this compound, analytical techniques have achieved very low detection and quantitation limits. A study utilizing atmospheric pressure chemical ionization (APCI) with LC-MS/MS reported a low LOQ of 5 ng/g for this compound in tea samples. This level of sensitivity is crucial for ensuring compliance with maximum residue limits (MRLs) set by regulatory bodies.
The LOQs for related organophosphate oxons also highlight the sensitivity of modern analytical methods. For example, in the analysis of fenthion oxon (fenoxon) in oranges using mass spectrometry, LOQs ranged from 0.005 to 0.015 mg/kg. nih.gov In a broader study of fenthion and its metabolites across five different food matrices, the LOQ for fenthion oxon was established at 0.01 mg/kg. mdpi.comnih.gov
Table 2: Reported Limits of Quantitation (LOQ) for this compound and Related Compounds
| Compound | Matrix | LOQ | Analytical Method |
|---|---|---|---|
| This compound | Tea | 5 ng/g | LC-MS/MS with APCI |
| Fenthion oxon | Various Produce | 0.01 mg/kg | UHPLC-MS/MS |
| Fenthion oxon | Oranges | 0.005 - 0.015 mg/kg | IT-MS / QqTOF-MS |
Matrix Effects and Compensation Strategies
When analyzing samples from complex sources like food or environmental media, other co-extracted compounds can interfere with the analytical signal of the target analyte, a phenomenon known as the matrix effect. This can either suppress or enhance the signal, leading to underestimation or overestimation of the analyte's concentration. nih.gov The extent of the matrix effect is unpredictable and can depend on the analyte, the matrix, and the analytical technique. mdpi.com
For organophosphate oxons, matrix effects are a significant consideration. In the analysis of fenthion and its metabolites, significant signal suppression was observed across matrices like brown rice, chili pepper, orange, potato, and soybean. mdpi.comnih.gov Conversely, a study analyzing pesticides in fish tissue found a moderate signal enhancement for fenthion oxon.
The most common and effective strategy to counteract these effects is the use of matrix-matched calibration. nih.govresearchgate.net This involves preparing calibration standards in a blank extract of the same matrix as the sample being analyzed. This approach ensures that the standards and the samples are affected by the matrix in the same way, thereby compensating for any signal suppression or enhancement and leading to more accurate quantification. nih.govresearchgate.net In some cases, alternative ionization techniques can also mitigate these effects; for instance, the use of APCI instead of electrospray ionization (ESI) in LC-MS/MS analysis of tea resulted in negligible matrix effects for a panel of pesticides that included this compound.
Innovations in Biosensor Development for this compound Detection
While specific biosensors developed exclusively for this compound are not extensively documented in current literature, significant innovations in biosensor technology for the broader class of organophosphate (OP) pesticides are directly applicable. The primary mechanism for OP detection, including their more toxic oxon forms, is the inhibition of the enzyme acetylcholinesterase (AChE). researchgate.net
Enzyme-based biosensors are the most prevalent type for this purpose. These devices work on the principle that OP compounds, such as this compound, bind to and inhibit the activity of AChE. researchgate.net The biosensor measures the decrease in enzyme activity, which correlates to the concentration of the pesticide present.
Recent advancements have focused on improving the sensitivity, stability, and selectivity of these biosensors:
Nanomaterial Integration: Gold nanoparticles (AuNPs), carbon nanotubes, and other nanomaterials are used to modify the electrode surface of electrochemical biosensors. acs.org These materials enhance the electron transfer rate and provide a stable matrix for immobilizing the AChE enzyme, leading to higher sensitivity and lower detection limits. researchgate.net
Genetically Engineered Enzymes: Researchers are developing genetically modified AChE mutants with differential sensitivity and specificity toward various OP insecticides. This approach can help in creating biosensor arrays capable of distinguishing between different types of OPs.
Amperometric and Colorimetric Detection: Highly sensitive amperometric biosensors have been developed that can detect hypertoxic organophosphates like paraoxon (B1678428) at levels as low as 5.0 × 10⁻¹⁰ g/L. acs.org Furthermore, colorimetric biosensors utilizing the nanozyme activity of gold nanoparticles offer a platform for rapid, on-site monitoring of OPs. mdpi.com
These technologies, proven effective for detecting compounds like paraoxon, chlorpyrifos-oxon, and fenthion oxon, represent the current and future direction for the rapid and sensitive detection of this compound in environmental and food samples. mdpi.com
Table 3: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 77602 |
| Fenchlorphos (B1679524) | 9298 |
| Fenthion | 3346 |
| Fenthion oxon | 23046 |
| Paraoxon | 9395 |
Human and Animal Exposure Assessment and Biomonitoring of Fenchlorphos Oxon
Biomarkers of Exposure to Fenchlorphos-oxon and its Precursors
Biomarkers are crucial for determining the extent of exposure to this compound. These can be the compound itself, its metabolites, or molecules in the body that have been altered by the compound.
Urinary Metabolite Analysis (e.g., Dialkyl Phosphates)
A primary method for assessing exposure to organophosphate pesticides, including the precursor fenchlorphos (B1679524), is through the analysis of urinary metabolites. safeworkaustralia.gov.auiloencyclopaedia.org After exposure, organophosphates are metabolized in the body, and their breakdown products, known as dialkyl phosphates (DAPs), are excreted in the urine. safeworkaustralia.gov.auresearchgate.net
The common DAP metabolites measured include:
Dimethylphosphate (DMP) safeworkaustralia.gov.au
Dimethylthiophosphate (DMTP) safeworkaustralia.gov.aunih.gov
Dimethyldithiophosphate (DMDTP) safeworkaustralia.gov.aunih.gov
Diethylphosphate (DEP) safeworkaustralia.gov.aunih.gov
Diethylthiophosphate (DETP) safeworkaustralia.gov.aunih.gov
Diethyldithiophosphate (DEDTP) safeworkaustralia.gov.au
Since fenchlorphos is a dimethyl organophosphate, the presence of DMP and DMTP in urine can indicate exposure. iloencyclopaedia.org These non-specific metabolites are common to many organophosphate pesticides, providing a measure of cumulative exposure to this class of chemicals. cdc.gov Analytical methods such as gas chromatography-tandem mass spectrometry (GC-MS/MS) are used to quantify these metabolites in urine samples. cdc.gov It is important to note that pre-formed DAPs present on fruits and vegetables can be ingested and excreted, potentially confounding the estimation of absorbed pesticide doses from biomonitoring data alone. ucr.edu
Direct Detection in Biological Fluids and Tissues (e.g., serum, blood, hair)
Direct measurement of this compound and its parent compound, fenchlorphos, in various biological matrices provides a more direct indicator of exposure. ajol.info
Serum and Blood: Analytical methods have been developed for the determination of organophosphate pesticides, including fenchlorphos and its metabolites like this compound, in human serum and blood. nih.govnih.govoup.comresearchgate.net Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with diode-array detection (HPLC-DAD) are employed for this purpose. psu.edu These methods can be highly sensitive, with detection limits in the low nanogram per milliliter (ng/mL) range. nih.govresearchgate.net Monitoring the parent compound in blood can provide an estimate of the dose available to reach target sites in the body. ajol.info
Hair: Hair analysis is another avenue for detecting pesticide exposure, offering a longer window of detection compared to blood or urine. researchgate.net Both parent organophosphates and their metabolites can be detected in hair samples. researchgate.net
Breast Milk: Studies have detected fenchlorphos in breast milk, indicating that this can be a route of exposure for infants. nih.gov
Additionally, organophosphates can bind to proteins in the blood, such as albumin. These OP-albumin adducts are stable and can serve as longer-lived biomarkers of exposure, with a half-life similar to that of albumin itself. nih.govtandfonline.com
Monitoring Programs and Occupational Exposure Studies
Monitoring programs and occupational exposure studies are essential for understanding the extent of exposure in the general population and in specific high-risk groups.
Several national and international programs monitor pesticide residues in food and the environment. favv-afsca.bewww.gov.ukmpi.govt.nz In the United Kingdom, the Pesticide Residues in Food (PRiF) committee oversees a monitoring program that includes fenchlorphos. www.gov.uk Similarly, the Federal Agency for the Safety of the Food Chain (FASFC) in Belgium conducts annual monitoring of pesticide residues in food. favv-afsca.be These programs analyze a wide range of food products for various pesticides to ensure compliance with Maximum Residue Levels (MRLs). favv-afsca.bewww.gov.uk
Occupational exposure to fenchlorphos has been a concern for workers involved in its manufacture and application. hbm4eu.euchemsrc.com The National Institute for Occupational Safety and Health (NIOSH) in the United States has established a recommended exposure limit (REL) for ronnel (a trade name for fenchlorphos) in the air of 10 mg/m³ as a 10-hour time-weighted average (TWA). chemsrc.com Studies of chemical workers have been conducted to evaluate mortality patterns associated with potential exposure to chlorinated phenols and their derivatives, which include fenchlorphos. chemsrc.com Biological monitoring in occupational settings often involves measuring urinary DAP metabolites to assess worker exposure. safeworkaustralia.gov.auiloencyclopaedia.org For instance, urinary dialkyl phosphate (B84403) levels can indicate low, medium, or high occupational exposure, prompting reviews of work practices when certain levels are exceeded. safeworkaustralia.gov.au
Risk Characterization in Exposed Populations
Risk characterization is the final step in the risk assessment process, integrating hazard identification, dose-response assessment, and exposure assessment to estimate the probability of adverse health effects in exposed populations. numberanalytics.com For fenchlorphos and its oxon, this involves evaluating the potential health risks from the estimated levels of exposure. ilo.org
The primary toxic effect of organophosphates is the inhibition of acetylcholinesterase (AChE), an important enzyme in the nervous system. ilo.orgherts.ac.uk Risk assessments for fenchlorphos consider this endpoint. Animal studies have been used to establish acceptable daily intake (ADI) levels. inchem.org
Dietary risk assessments combine food consumption data with residue levels found in food to estimate the dietary intake of the pesticide. www.gov.ukresearchgate.net This estimated intake is then compared to the ADI. If the intake is below the ADI, it is generally concluded that there is no appreciable health risk. www.gov.uk For example, a risk assessment study in Greece concluded that the chronic dietary exposure to organophosphates, including fenthion (B1672539) (which has a similar structure and mode of action), was low. researchgate.net However, risk assessments have also led to the withdrawal of certain uses of related organophosphates due to concerns about acute dietary exposure, particularly for vulnerable populations like children. apvma.gov.au
Animal tests have suggested that fenchlorphos may cause malformations in human babies, leading to recommendations to avoid exposure for pregnant women, adolescents, and children. ilo.org
Future Research Directions and Emerging Topics in Fenchlorphos Oxon Studies
Computational Toxicology and Predictive Modeling
Future research into Fenchlorphos-oxon will increasingly rely on computational toxicology and predictive modeling to estimate its potential adverse effects. These in silico methods offer a cost-effective and ethical alternative to traditional animal testing by using computer-based models to predict toxicity. gnest.org Key approaches in this area include Quantitative Structure-Activity Relationship (QSAR) models and Physiologically Based Pharmacokinetic (PBPK) modeling.
QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. medcraveonline.com For this compound, developing robust QSAR models could help predict its toxicity based on its molecular descriptors. medcraveonline.comjocpr.com These models are built using data from a set of known chemicals to predict the properties of untested compounds. medcraveonline.commdpi.com The goal is to establish a reliable quantitative link between the molecular structure of this compound and its toxicological endpoints. medcraveonline.com
PBPK models are mathematical descriptions of the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. epa.govwikipedia.org These models can simulate the concentration of this compound in various organs over time, providing insights into its potential target organ toxicity. nih.govepa.gov By integrating data on physiology and chemical-specific properties, PBPK models can help extrapolate toxicological data across different species and exposure scenarios. nih.gov The development of PBPK models for this compound would be a critical step in refining risk assessments. epa.gov
Table 1: Key Computational Modeling Approaches for this compound
| Modeling Approach | Description | Potential Application for this compound |
|---|---|---|
| QSAR | Predicts biological activity from chemical structure. | Estimate toxicity and other properties to fill data gaps. epa.gov |
| PBPK | Models the fate of a chemical within an organism. epa.govwikipedia.org | Predict internal dose and target organ concentration. nih.govepa.gov |
Advanced Oxidation Processes for Remediation
Advanced Oxidation Processes (AOPs) represent a promising area of future research for the remediation of water contaminated with this compound. AOPs are characterized by the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), which can degrade a wide range of organic pollutants. mdpi.com These processes are considered effective for treating pesticides that are resistant to conventional water treatment methods. mdpi.com
Several AOPs could be investigated for their efficacy in degrading this compound. These include:
Fenton and photo-Fenton processes: These methods use iron salts and hydrogen peroxide to generate hydroxyl radicals. mdpi.com The addition of UV light (photo-Fenton) can enhance the degradation rate. bcrec.id
Ozonation and ozone-based AOPs: Ozone can directly oxidize pollutants or be combined with hydrogen peroxide or UV light to produce hydroxyl radicals. researchgate.net
Photocatalysis: This process often utilizes a semiconductor catalyst, such as titanium dioxide (TiO2), which, upon UV irradiation, generates reactive oxygen species. gnest.orgscience.gov Studies on the photocatalytic degradation of related organophosphorus pesticides like fenthion (B1672539) have shown this to be a viable pathway. gnest.orgacs.org
UV/H2O2: The photolysis of hydrogen peroxide by UV light is another effective method for generating hydroxyl radicals for pesticide degradation. mdpi.com
Research in this area would focus on optimizing the operational parameters for these AOPs to achieve efficient mineralization of this compound into less harmful substances. bcrec.id The identification of degradation byproducts is also a critical aspect of these studies. nih.gov
Stereoisomeric Toxicity and Metabolic Differentiation
Organophosphorus compounds with a chiral center at the phosphorus atom, like this compound, can exist as different stereoisomers. mdpi.com Future research should delve into the stereoisomeric toxicity and metabolic differentiation of this compound, as enantiomers of chiral pesticides can exhibit different toxicities and metabolic fates. imrpress.com
The interaction of organophosphates with acetylcholinesterase (AChE), their primary target, is often stereoselective. imrpress.comontosight.ai One enantiomer may be a more potent inhibitor of AChE than the other, leading to significant differences in toxicity. researchgate.net For example, studies on other organophosphorus insecticides have shown that the stereochemistry at the phosphorus center is a key determinant of their biological activity. ontosight.airesearchgate.net
Integrated Multi-omics Approaches in this compound Toxicology
The application of integrated multi-omics approaches is a rapidly advancing frontier in toxicology that holds significant promise for understanding the effects of this compound. These approaches involve the simultaneous analysis of multiple "omes," such as the genome, transcriptome, proteome, and metabolome, to provide a holistic view of the biological response to a chemical exposure. mbl.or.kr
By combining different omics datasets, researchers can gain a more comprehensive understanding of the mechanisms of toxicity of this compound. mbl.or.krkoreascience.kr For example, transcriptomics can reveal changes in gene expression, proteomics can identify alterations in protein levels and post-translational modifications, and metabolomics can uncover shifts in metabolic pathways. medrxiv.org Integrating these data can help to construct adverse outcome pathways (AOPs), which map the sequence of molecular and cellular events from the initial interaction of a chemical with a biological target to an adverse health effect. nih.gov
Multi-omics studies have been used to investigate the effects of other organophosphate pesticides and environmental chemicals. medrxiv.orgnih.gov Applying these powerful techniques to this compound will enable a more detailed and systems-level understanding of its toxicological effects, moving beyond the traditional focus on acetylcholinesterase inhibition.
Table 2: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 77602 uni.lu |
| Fenchlorphos (B1679524) | 9298 uni.lu |
| Ronnel-oxon | 77602 nih.gov |
| Fenitrothion | 31200 |
| Chlorpyrifos | 2730 |
| Parathion (B1678463) | 991 |
Q & A
Q. What are the standard analytical methods for detecting Fenchlorphos-oxon in environmental samples, and how are they validated?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity for organophosphate compounds. Parameters include a linear range of 1–200 µg/L (R² ≥ 0.9978) and recovery rates between 86.4% (±1.8%) and 94.3% (±1.7%) .
- Validation Steps :
Linearity : Assessed via calibration curves across the 1–200 µg/L range.
Precision/Accuracy : Calculate intra-day and inter-day recovery rates using spiked matrices (e.g., water, soil).
Limit of Detection (LOD) : Established at 0.01 µg/L for this compound .
Q. What environmental fate parameters are critical when studying this compound’s persistence and mobility?
Methodological Answer:
- Key Parameters :
- Hydrolysis Half-Life : Assess pH-dependent degradation in aqueous solutions (e.g., pH 4–9).
- Soil Adsorption Coefficient (Koc) : Determined via batch equilibrium experiments to evaluate mobility in different soil types.
- Photodegradation : Conduct UV exposure studies to quantify degradation products .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported recovery rates of this compound across studies?
Methodological Answer:
- Root-Cause Analysis :
Matrix Effects : Compare recovery rates in spiked vs. real-world samples (e.g., agricultural runoff vs. purified water). Adjust for matrix interference using post-column infusion or standard addition methods .
Instrument Calibration : Verify detector sensitivity (e.g., MS/MS fragmentation patterns) and column efficiency (e.g., peak symmetry).
Q. What experimental design considerations are critical for studying this compound’s degradation products?
Methodological Answer:
- Degradation Pathways :
Abiotic Factors : Simulate sunlight exposure (e.g., xenon arc lamps) and varying temperatures to mimic environmental conditions.
Biotic Factors : Use microbial consortia from contaminated sites to assess biodegradation potential .
- Analytical Workflow :
How can the FINER criteria improve the formulation of research questions on this compound’s toxicological mechanisms?
Methodological Answer:
- FINER Framework :
- Feasible : Prioritize in vitro models (e.g., hepatic microsomes) to study metabolic activation before scaling to in vivo studies.
- Novel : Investigate understudied endpoints, such as epigenetic effects or interactions with endocrine receptors.
- Ethical : Use alternative methods (e.g., computational toxicology) to reduce vertebrate testing .
Data Contradiction and Reproducibility
Q. How should researchers address contradictions in this compound’s reported environmental half-lives?
Methodological Answer:
- Meta-Analysis : Compile data from peer-reviewed studies and conduct sensitivity analyses to identify outliers. Variables include temperature, soil organic content, and analytical methods .
- Controlled Replication : Reproduce experiments under standardized conditions (e.g., OECD guidelines for hydrolysis studies) to isolate confounding factors .
Methodological Tools and Frameworks
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer:
- Dose-Response Modeling :
Logistic Regression : Fit binary outcomes (e.g., mortality) to estimate LC50 values.
Benchmark Dose (BMD) Analysis : Use continuous data (e.g., enzyme inhibition) to derive safer exposure thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
